1-(3,5-Difluorobenzoyl)-2-methylpiperazine

Lipophilicity CNS drug discovery SAR

1-(3,5-Difluorobenzoyl)-2-methylpiperazine (CAS 1240566-03-3) is a fluorinated N‑acyl‑2‑methylpiperazine building block with molecular formula C₁₂H₁₄F₂N₂O and a molecular weight of 240.25 g·mol⁻¹. The compound possesses a single chiral center at the 2‑position of the piperazine ring and features a 3,5‑difluorobenzoyl substituent that modulates both electronic character and lipophilicity.

Molecular Formula C12H14F2N2O
Molecular Weight 240.25 g/mol
CAS No. 1240566-03-3
Cat. No. B6362039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Difluorobenzoyl)-2-methylpiperazine
CAS1240566-03-3
Molecular FormulaC12H14F2N2O
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCC1CNCCN1C(=O)C2=CC(=CC(=C2)F)F
InChIInChI=1S/C12H14F2N2O/c1-8-7-15-2-3-16(8)12(17)9-4-10(13)6-11(14)5-9/h4-6,8,15H,2-3,7H2,1H3
InChIKeyGBCJXXGBRATULZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Difluorobenzoyl)-2-methylpiperazine (CAS 1240566-03-3) – Core Chemical Profile for Procurement & Screening Decisions


1-(3,5-Difluorobenzoyl)-2-methylpiperazine (CAS 1240566-03-3) is a fluorinated N‑acyl‑2‑methylpiperazine building block with molecular formula C₁₂H₁₄F₂N₂O and a molecular weight of 240.25 g·mol⁻¹ . The compound possesses a single chiral center at the 2‑position of the piperazine ring and features a 3,5‑difluorobenzoyl substituent that modulates both electronic character and lipophilicity . Commercially available at 98% purity , it serves as a versatile intermediate for medicinal chemistry programs targeting kinase inhibitors, GPCR ligands, and CNS‑active candidates where finely tuned physicochemical properties are critical .

Why 1-(3,5-Difluorobenzoyl)-2-methylpiperazine Cannot Be Casually Swapped with Other N‑Acylpiperazines


Within the N‑acyl‑2‑methylpiperazine family, seemingly minor structural modifications, such as relocation of the fluorine atoms from 3,5‑ to 2,4‑positions, removal of fluorine entirely, or shifting the methyl group from C2 to C3, produce substantial changes in lipophilicity (Δ LogP ≥ 0.5 units), polar surface area, hydrogen‑bonding capacity, and conformational dynamics [1]. These physicochemical shifts translate into altered membrane permeability, metabolic stability, and target‑binding kinetics that cannot be predicted from scaffold alone [2]. Generic one‑for‑one substitution therefore risks invalidating SAR data, altering pharmacokinetic profiles, and introducing synthetic reproducibility issues, making compound‑specific procurement essential for rigorous structure‑activity campaigns [2].

1-(3,5-Difluorobenzoyl)-2-methylpiperazine – Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity (LogP 1.40) Balances CNS Drug‑Like Space Relative to Non‑Fluorinated and Regioisomeric Analogs

The measured or calculated LogP of 1-(3,5‑difluorobenzoyl)-2‑methylpiperazine is 1.40 (in‑house vendor QC data) . This value sits near the optimal Lipinski midpoint for CNS drugs (LogP 2–4), whereas the non‑fluorinated analog 1‑benzoyl‑2‑methylpiperazine is predicted to have a LogP of approximately 0.8–1.0 (class‑level inference based on removal of two fluorine atoms), and the 2,4‑difluorobenzoyl regioisomer may exhibit a LogP shift of ±0.2–0.5 units due to altered dipole moment [1]. The quantitative difference of Δ LogP ≈ 0.4–0.6 relative to the non‑fluorinated analog is expected to translate into measurably higher passive membrane permeability.

Lipophilicity CNS drug discovery SAR

Topological Polar Surface Area (TPSA 32.34 Ų) Signals Strong CNS Permeability Potential vs. Higher‑TPSA Piperazine Derivatives

The TPSA of 1-(3,5‑difluorobenzoyl)-2‑methylpiperazine is 32.34 Ų . This value falls well below the widely accepted threshold of 60–70 Ų for favorable blood–brain barrier penetration [1]. In contrast, piperazine derivatives containing additional polar substituents (e.g., hydroxyl, carboxyl, or sulfonamide groups) typically exhibit TPSA values of 50–90 Ų, which restrict CNS access [1]. The low TPSA of the target compound, combined with a single hydrogen‑bond donor, positions it as a privileged scaffold for designing brain‑penetrant small molecules.

TPSA Blood‑brain barrier CNS penetration

Single Rotatable Bond (RB = 1) and Low H‑Bond Donor Count (HBD = 1) Offer a Conformationally Restricted, Permeability‑Optimized Scaffold

The compound possesses only one rotatable bond and a single hydrogen‑bond donor (the secondary amine of the piperazine ring) . By comparison, many 1,4‑disubstituted piperazine analogs contain two or more rotatable bonds and may expose additional H‑bond donors if one nitrogen is not acylated, increasing the desolvation penalty for membrane crossing [1]. The restriction to one rotatable bond reduces the entropic cost of binding to targets, a principle validated in fragment‑based drug design where rigidified fragments often show higher ligand efficiency [1].

Conformational restriction Oral bioavailability Membrane permeability

2‑Methyl Chiral Center Enables Enantioselective SAR Exploration Unavailable with Achiral N‑Acylpiperazines

The 2‑methyl substituent on the piperazine ring introduces a stereogenic center that is absent in 1‑(3,5‑difluorobenzoyl)piperazine (no methyl) and in 1‑(3,5‑difluorobenzoyl)‑3‑methylpiperazine, where the methyl group occupies a different position with distinct stereoelectronic consequences . This chiral center enables the preparation of enantiomerically pure intermediates, which is essential for programs targeting stereospecific binding sites (e.g., kinases, GPCRs). The 2‑methylpiperazine scaffold has been validated in multiple drug‑discovery campaigns, including CCR5 antagonists and HIV‑1 entry inhibitors, where the (R)‑ and (S)‑enantiomers displayed divergent antiviral potencies (nanomolar vs. micromolar) [1].

Chirality Stereochemistry Enantioselective synthesis

3,5‑Difluorobenzoyl Substitution Pattern Provides Distinct Electronic and Metabolic Profile vs. 2,4‑ and Mono‑Fluoro Regioisomers

The 3,5‑difluorobenzoyl group of the target compound presents a symmetric electron‑withdrawing effect via two meta‑fluorine atoms (σₘ = +0.34 each), which differs from the 2,4‑difluorobenzoyl pattern where one fluorine is ortho (σₒ = mixed inductive/resonance) and one is para. Dynamic NMR studies on 2,4‑difluorobenzoyl‑substituted piperazines reveal that ortho‑fluorine substitution introduces steric hindrance that raises the rotational barrier around the amide C–N bond by approximately 2–4 kJ·mol⁻¹ relative to meta‑only fluorinated analogs [1]. The 3,5‑pattern avoids this steric penalty while retaining the metabolic‑shielding benefit of fluorine atoms, which block cytochrome P450‑mediated oxidation at the meta positions [2].

Fluorine substitution Metabolic stability Electronic effects

1-(3,5-Difluorobenzoyl)-2-methylpiperazine – Evidence‑Backed Research & Industrial Application Scenarios


CNS‑Focused Fragment‑Based Drug Discovery Libraries

With a LogP of 1.40, TPSA of 32.34 Ų, only one H‑bond donor, and a single rotatable bond, this compound conforms to strict CNS lead‑like criteria (Rule of 3 and CNS MPO score) . It is suitable for inclusion in fragment libraries targeting neurodegenerative diseases, psychiatric disorders, or neuro‑oncology targets where brain penetration is required from the initial hit stage .

Stereochemistry‑Dependent Kinase or GPCR Inhibitor Optimization

The chiral center at the 2‑position of the piperazine ring permits enantioselective synthesis of lead candidates . Published precedent with 2‑methylpiperazine‑based CCR5 antagonists demonstrates that enantiomer identity can shift antiviral potency from micromolar to nanomolar concentrations [1]. The compound should be procured for programs where stereochemical SAR is anticipated.

Metabolic‑Stability‑Driven Lead Optimization in Fluorinated Series

The 3,5‑difluorobenzoyl group provides metabolic shielding at both meta positions without introducing the steric penalty and elevated rotational barrier associated with ortho‑fluorine substitution . This makes the compound a rational procurement choice for teams optimizing cytochrome P450 stability while monitoring ligand conformational dynamics via NMR [1].

Building Block for Conformationally Restricted Macrocycle or Bicycle Synthesis

With only one rotatable bond and a rigidified amide linkage, this compound serves as a conformationally pre‑organized building block for macrocyclization strategies or fused bicyclic piperazine scaffolds . The 3,5‑difluoro aromatic ring can also participate in orthogonal π‑stacking interactions useful in structure‑based design .

Quote Request

Request a Quote for 1-(3,5-Difluorobenzoyl)-2-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.